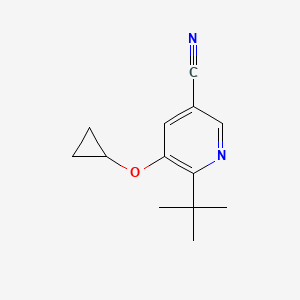![molecular formula C20H30N2O5 B14804716 2-[[4-Methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]hexanoic acid](/img/structure/B14804716.png)
2-[[4-Methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calpeptin is a potent inhibitor of cysteine proteases, particularly cathepsins and calpains. It has been widely studied for its potential therapeutic applications, including its role as a drug candidate for treating various diseases such as SARS-CoV-2 infections . Calpeptin’s ability to inhibit proteases makes it a valuable tool in biochemical research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calpeptin is synthesized through a series of chemical reactions involving the coupling of specific amino acid derivatives. The synthesis typically starts with the protection of amino groups followed by the formation of peptide bonds. The final product is obtained through deprotection and purification steps. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired yield and purity .
Industrial Production Methods
Industrial production of calpeptin involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Calpeptin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its stability, bioavailability, and therapeutic efficacy .
Common Reagents and Conditions
Common reagents used in the chemical reactions involving calpeptin include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of calpeptin include modified derivatives with enhanced properties. These derivatives are often tested for their biological activity and potential therapeutic applications .
Scientific Research Applications
Calpeptin has a wide range of scientific research applications:
Mechanism of Action
Calpeptin exerts its effects by inhibiting the activity of cysteine proteases, particularly cathepsins and calpains. It binds to the active site of these enzymes, preventing them from cleaving their substrates. This inhibition disrupts various cellular processes that rely on protease activity, leading to therapeutic effects . The molecular targets and pathways involved include the inhibition of protease-mediated degradation of cellular components, modulation of signal transduction pathways, and prevention of apoptosis .
Comparison with Similar Compounds
Similar Compounds
GC-376: A chemically similar prodrug that also inhibits cysteine proteases.
E-64: Another potent inhibitor of cysteine proteases with a similar mechanism of action.
Leupeptin: A protease inhibitor that targets serine and cysteine proteases.
Uniqueness of Calpeptin
Calpeptin is unique in its high potency and specificity for cysteine proteases. Its ability to inhibit both cathepsins and calpains makes it a versatile tool in research and therapeutic applications. Additionally, calpeptin has shown efficacy in various disease models, highlighting its potential as a broad-spectrum therapeutic agent .
Properties
Molecular Formula |
C20H30N2O5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H30N2O5/c1-4-5-11-16(19(24)25)21-18(23)17(12-14(2)3)22-20(26)27-13-15-9-7-6-8-10-15/h6-10,14,16-17H,4-5,11-13H2,1-3H3,(H,21,23)(H,22,26)(H,24,25) |
InChI Key |
KARJGWWXKNBEGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


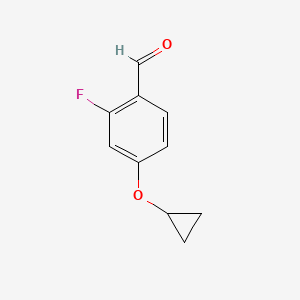
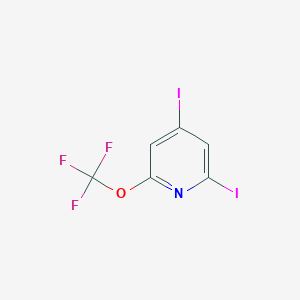
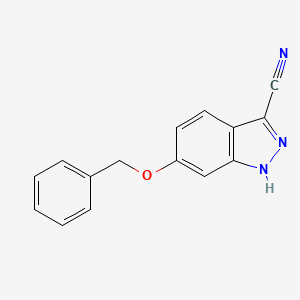
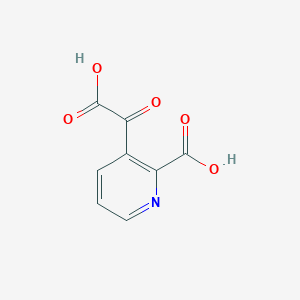
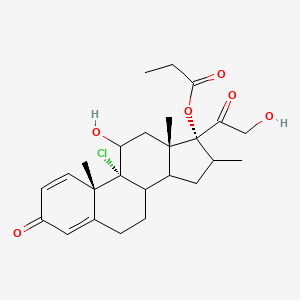
![4,4-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]adamantane-1-carboxamide](/img/structure/B14804665.png)
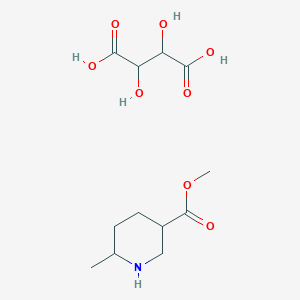
![N-benzyl-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-methylbenzenesulfonamide](/img/structure/B14804712.png)
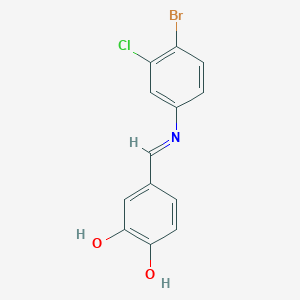

![3-methyl-2-[2-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14804728.png)
![4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizin-7-ylmethanol](/img/structure/B14804735.png)

